
Flumioxazin
Overview
Description
Flumioxazin (C₁₉H₁₅FN₂O₄; molecular weight 354.337) is a protoporphyrinogen oxidase (PPO)-inhibiting herbicide used pre-emergence or early post-emergence to control broadleaf and grass weeds across diverse crops, including soybeans, citrus, maize, and sugarcane . Its mechanism involves inhibiting chlorophyll biosynthesis, leading to protoporphyrin IX accumulation and subsequent reactive oxygen species (ROS)-mediated membrane damage under light exposure . This compound exhibits moderate water solubility, variable soil persistence (half-life: 12–31 days depending on soil type and temperature), and harmonized classification as toxic for reproduction category 1B under EU regulations .
Preparation Methods
The synthesis of flumioxazin involves several steps:
Synthesis of 2-(5-fluoro-2-nitrobenzene oxygroup) methyl acetate: This is achieved through the nitration of 2,4-difluoronitrobenzene followed by etherification with ethyl glycolate.
Synthesis of 7-fluoro-2H-1,4-benzoxazine-3(4H)-ketone: This intermediate is obtained through a series of reduction and cyclization reactions.
Synthesis of 6-nitro-7-fluoro-2H-1,4-benzoxazine-3(4H)-ketone: Further nitration and reduction steps lead to this compound.
Synthesis of 6-amino-7-fluoro-2H-1,4-benzoxazine-3(4H)-ketone: This is achieved through catalytic hydrogenation.
Final synthesis of this compound: The final product is obtained by reacting the above intermediate with 3,4,5,6-tetrahydrophthalic anhydride under specific conditions.
Chemical Reactions Analysis
Flumioxazin undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized, leading to the cleavage of the imide and amide linkages.
Reduction: Reduction reactions can convert nitro groups to amino groups, which are crucial in the synthesis process.
Substitution: Various substitution reactions can occur, particularly involving the fluorine atom.
Common reagents used in these reactions include ethyl glycolate, Raney nickel, and 3-chloropropyne . Major products formed include various benzoxazine and benzoxazinone derivatives .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Flumioxazin is classified as a light-dependent peroxidizing herbicide. Its mechanism involves the inhibition of protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, which generates reactive oxygen species when exposed to light. This results in cellular damage and ultimately plant death .
Agricultural Applications
This compound is widely used in various crops, including cotton, sweet potatoes, and onions. It can be applied pre-plant or post-directed to manage weed populations effectively.
Efficacy Studies
- Cotton : Research indicates that this compound applied at 71 g/ha does not adversely affect cotton yields when applied between 0 and 10 weeks before planting . The application method significantly influences injury levels in cotton plants, with more mature plants showing reduced susceptibility.
- Sweet Potatoes : this compound has been shown to be safe for use in sweet potatoes at registered rates, with no significant impact on yield or root quality observed in studies comparing it with other herbicides like S-metolachlor .
- Onions : A study demonstrated that applying reduced doses (20 g/ha) of this compound at the true first leaf stage of onion plants effectively controlled weeds without causing visible injury .
Toxicological Studies
This compound's safety profile has been evaluated through various toxicological studies. It has been shown to induce developmental toxicity in rats but is not considered relevant to humans due to species-specific differences in heme synthesis pathways .
Key Findings
- Developmental Toxicity : In rats, this compound exposure during gestation led to anemia and cardiac defects. However, these effects are not expected to translate to humans due to differences in the binding affinity of this compound to protoporphyrinogen oxidase between species .
- Acute Toxicity : The acute oral median lethal dose (LD50) for this compound exceeds 5000 mg/kg body weight in rats, indicating low acute toxicity .
Environmental Impact
This compound's environmental behavior has been studied extensively, revealing its degradation patterns and potential impact on non-target organisms.
Degradation Studies
- This compound exhibits variable degradation rates depending on environmental conditions. In sterilized aqueous solutions, its half-life ranged from approximately 17.5 days in sandy loam soil to about 20.9 hours under light exposure conditions .
- The primary degradates identified include tetrahydrophthalimido and other minor metabolites, which were monitored over extended periods .
Field Trials
- Pre-Plant Incorporation : In a series of field trials assessing the pre-plant incorporation of this compound in cotton cultivation, the results indicated no significant yield loss compared to untreated controls .
- Post-Directed Applications : Post-directed applications were evaluated for their efficacy against common weeds without causing significant injury to established crops like cotton and sweet potatoes .
Mechanism of Action
Flumioxazin exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition blocks the biosynthesis of chlorophyll and heme, leading to the accumulation of phototoxic porphyrins . These porphyrins cause cellular damage when exposed to light, resulting in the rapid death of the treated plants .
Comparison with Similar Compounds
Efficacy and Weed Control Spectrum
Flumioxazin’s efficacy is context-dependent, often requiring synergistic combinations to address resistance or extend residual activity. Key comparisons include:
Notes:
- Isoxaflutole combinations show initial efficacy but decline after 20 DAA due to metabolic degradation .
- Carfentrazone, another PPO inhibitor, is less soil-persistent but causes higher crop injury in sensitive species like chile peppers .
Chemical and Molecular Properties
Structural and physicochemical properties influence binding affinity to PPO and environmental behavior:
Property | This compound | Compound B (comparator) | Saflufenacil | Sulfentrazone |
---|---|---|---|---|
Molecular Weight | 354.337 | 380.4 | 383.3 | 397.3 |
Hydrogen-Bond Acceptors (HBA) | 6 | 7 | 6 | 5 |
Hydrogen-Bond Donors (HBD) | 0 | 0 | 1 | 1 |
Rotatable Bonds | 4 | 5 | 5 | 4 |
LogP | 3.2 | 3.5 | 2.8 | 2.1 |
Aromatic Rings | 3 | 3 | 2 | 2 |
Key Insights :
- This compound’s lack of HBDs and moderate LogP enhance membrane permeability but reduce metabolic stability in plants compared to Compound B .
- Sulfentrazone ’s lower LogP and HBA count correlate with longer soil persistence and broader pH tolerance .
Soil Persistence and Environmental Impact
Soil half-life (DT₅₀) and degradation dynamics vary significantly:
Herbicide | DT₅₀ (Days) | Key Influencing Factors | Environmental Risk |
---|---|---|---|
This compound | 21.1 | High pH, organic matter accelerate degradation | Low (rapid dissipation) |
Saflufenacil | 21.4 | Similar to this compound | Moderate |
Fomesafen | 45.6 | Stable across soil types | Higher leaching potential |
Sulfentrazone | 70.8 | Persists in low-pH soils | High (long-term residual) |
Implications :
- This compound’s shorter DT₅₀ supports flexible crop rotation but necessitates timely reapplication .
Regulatory Status and Alternatives
Notes:
- S-metolachlor and terbuthylazine are insufficient in sunflower (Hungary) due to divergent weed spectra .
Resistance Management and Synergistic Effects
This compound’s role in resistance management is dual: both as a standalone herbicide and a synergist:
- MHR waterhemp : Tank-mixing with acetochlor achieves 98% control, overcoming metabolic resistance .
- R-biotype weeds : this compound at PRE rates controls resistant biotypes as effectively as susceptible ones, unlike sulfentrazone .
- Synergistic combinations : Pyroxasulfone + this compound interactions are weed-specific, showing synergism in waterhemp but additivity in other species .
Biological Activity
Flumioxazin is a broad-spectrum herbicide widely used in agricultural practices for the control of various weeds. Its biological activity primarily stems from its ability to inhibit specific biochemical pathways in target plants, leading to their death. This article delves into the detailed biological activity of this compound, including its mechanisms of action, metabolic pathways, and effects on non-target organisms.
This compound exerts its herbicidal effects by inhibiting the biosynthesis of heme and chlorophyll. This inhibition results in the accumulation of phototoxic intermediates that disrupt normal cellular functions, ultimately leading to plant death. The compound acts on the protoporphyrinogen oxidase (PPO) enzyme, which is crucial for chlorophyll synthesis. By blocking this enzyme, this compound prevents plants from producing chlorophyll, resulting in a characteristic bleaching effect .
Metabolism and Residue Analysis
This compound undergoes extensive metabolism in mammals and plants. Studies have identified numerous metabolites resulting from its degradation, with significant differences observed in tissue distribution and residue levels between sexes in animal studies. For instance, tissue residue levels were highest in metabolic organs such as the liver and kidneys, with blood cells showing the highest concentration of this compound equivalents .
Table 1: Metabolic Pathways and Residue Levels
Metabolite | Low Dose (ppb) | High Dose (ppb) | Repeated Dose (ppb) |
---|---|---|---|
Liver | 12.2 - 24.3 | 523 - 713 | Not specified |
Kidney | 11.2 - 16.0 | 397 | Not specified |
Blood Cells | 41.2 - 46.6 | 2175 - 2268 | Not specified |
The primary metabolic reactions include hydroxylation, cleavage of imide and amide linkages, and acetylation of amino groups .
Ecotoxicological Effects
This compound has been shown to affect soil microbial communities significantly. A study demonstrated that application of this compound reduced microbial biomass and enzyme activity in soil samples over time. The Principal Response Curves analysis indicated that while there was an initial decline in microbial parameters, some recovery was observed after a period .
Table 2: Soil Microbial Responses to this compound Application
Parameter | Initial Effect | Recovery Period |
---|---|---|
Microbial Biomass (MBC) | Decrease | Partial Recovery |
Soil Respiration | Increase | Full Recovery |
Microbial Biomass Nitrogen (MBN) | No response | No response |
Case Studies
Case Study 1: Efficacy on Aquatic Weeds
A field study evaluated the effectiveness of this compound on controlling common duckweed and watermeal through foliar application. Results indicated significant reductions in weed biomass, demonstrating this compound's potential as an effective aquatic herbicide .
Case Study 2: Chronic Toxicity in Mammals
Research highlighted chronic exposure risks associated with this compound, particularly in mammalian species. The no observable adverse effect concentration (NOAEC) was determined to be 100 mg a.i./kg-diet, with reproductive organ abnormalities noted at higher concentrations .
Q & A
Basic Research Questions
Q. What are the key biochemical mechanisms of flumioxazin in inhibiting weed growth, and how can researchers experimentally validate these pathways?
this compound inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis and causing oxidative damage in plants. To validate this, researchers typically use enzyme inhibition assays with purified PPO enzymes, spectrophotometric quantification of protoporphyrin IX accumulation, and microscopy to observe cellular membrane damage. Dose-response studies with controlled light exposure are critical, as photodynamic reactions drive herbicidal activity .
Q. How should researchers design experiments to evaluate this compound's efficacy under varying environmental conditions (e.g., temperature, soil pH)?
Employ factorial designs with controlled environmental chambers to isolate variables. For example, in seed germination studies (e.g., peanut), replicate experiments across multiple temperatures (e.g., 15°C–35°C) and measure germination rates, radicle length, and biomass. Use ANOVA to analyze fixed effects (this compound concentration, temperature) and random effects (replication). Linear regression models can quantify dose-response relationships .
Q. What methodological considerations are critical when assessing this compound's soil residual activity and crop selectivity?
Conduct field trials with randomized complete block designs (RCBD) to account for soil heterogeneity. Measure herbicide persistence via HPLC analysis of soil samples at intervals (e.g., 0, 7, 14, 30 days post-application). Crop selectivity studies should include phytotoxicity assessments (visual scoring, biomass comparison) and soil type characterization (organic matter, texture) to identify sensitivity thresholds .
Q. Which statistical approaches are most appropriate for analyzing this compound efficacy data in multi-year field studies?
Use mixed-model ANOVA to partition variance into fixed effects (herbicide treatment, application timing) and random effects (year, replication × treatment). For combined analyses across years, verify homogeneity of variances using Levene’s test. Post hoc comparisons (e.g., Fisher’s LSD) differentiate treatment means. Data transformations (e.g., √(x+1)) may be needed for non-normal distributions .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data across studies with divergent soil types or weed populations?
Perform meta-analyses of published datasets, stratifying by soil properties (e.g., clay content, organic carbon) and weed species. Use multivariate regression to identify confounding variables. For example, this compound’s reduced efficacy in high-organic soils can be modeled via adsorption isotherms to adjust application rates .
Q. What experimental frameworks are effective for studying synergistic interactions between this compound and other herbicides (e.g., flufenacet)?
Implement factorial pot experiments with herbicide combinations (e.g., this compound pre-emergence + flufenacet post-emergence). Evaluate weed control efficacy using Colby’s method to distinguish additive vs. synergistic effects. Measure enzyme activity (e.g., PPO, acetyl-CoA carboxylase) to confirm mechanistic interactions .
Q. How can molecular techniques elucidate resistance mechanisms in weeds evolving tolerance to this compound?
Conduct transcriptomic sequencing of resistant vs. susceptible biotypes to identify PPO gene mutations (e.g., ΔG210 deletion). Validate via heterologous expression in model plants (e.g., Arabidopsis). Couple with enzyme kinetics to assess mutation impact on this compound binding affinity .
Q. What methodologies quantify this compound's long-term environmental impact, including non-target organism exposure?
Use soil microcosm studies to track degradation metabolites (e.g., via LC-MS/MS) and assess ecotoxicity using standardized bioassays (e.g., Daphnia magna survival, earthworm avoidance behavior). Model leaching potential using HYDRUS-1D simulations parameterized with soil adsorption coefficients (Kd) .
Q. Methodological Best Practices
- Data Presentation : Include tables comparing mean weed biomass reduction (±SE) across treatments, with ANOVA F-values and significance levels (P ≤ 0.05) .
- Reproducibility : Document herbicide application parameters (e.g., spray volume, nozzle type) and environmental conditions (e.g., soil moisture at application) .
- Ethical Compliance : Adhere to ecotoxicology guidelines (e.g., OECD 207) for non-target organism studies .
Properties
IUPAC Name |
2-(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,8-9H,3-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUWCSDKDDHKQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032555 | |
Record name | Flumioxazin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flumioxazin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in common organic solvents, In water, 1.79 mg/l @ 25 °C, 1.79 mg/L @ 25 °C (exp) | |
Record name | FLUMIOXAZIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Flumioxazin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.5136 g/ml @ 20 °C | |
Record name | FLUMIOXAZIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.41X10-6 mm Hg @ 25 °C | |
Record name | FLUMIOXAZIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light tan powdered solid, Yellow-brown powder, Yellow brown solid (technical); Light brown solid (end-use) | |
CAS No. |
103361-09-7 | |
Record name | Flumioxazin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103361-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Flumioxazin [ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103361097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flumioxazin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propyn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro | |
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Record name | FLUMIOXAZIN | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0PX7OGI22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | FLUMIOXAZIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Flumioxazin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
201-204 °C, 201 - 204 °C | |
Record name | FLUMIOXAZIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Flumioxazin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034854 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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